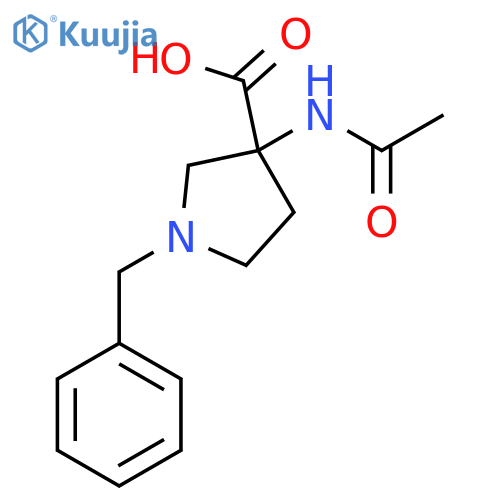

Cas no 1270773-03-9 (1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid)

1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-4257356

- 1270773-03-9

- 1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid

- AKOS006255175

- 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid

-

- インチ: 1S/C14H18N2O3/c1-11(17)15-14(13(18)19)7-8-16(10-14)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17)(H,18,19)

- InChIKey: DMFFMAVUOJBWHQ-UHFFFAOYSA-N

- SMILES: OC(C1(CN(CC2C=CC=CC=2)CC1)NC(C)=O)=O

計算された属性

- 精确分子量: 262.13174244g/mol

- 同位素质量: 262.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 353

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -1.6

- トポロジー分子極性表面積: 69.6Ų

1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4257356-0.5g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 0.5g |

$603.0 | 2025-03-15 | |

| Enamine | EN300-4257356-0.25g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 0.25g |

$579.0 | 2025-03-15 | |

| Enamine | EN300-4257356-1.0g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 1.0g |

$628.0 | 2025-03-15 | |

| Enamine | EN300-4257356-2.5g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 2.5g |

$1230.0 | 2025-03-15 | |

| Enamine | EN300-4257356-0.05g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 0.05g |

$528.0 | 2025-03-15 | |

| Enamine | EN300-4257356-5.0g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 5.0g |

$1821.0 | 2025-03-15 | |

| Enamine | EN300-4257356-10.0g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 10.0g |

$2701.0 | 2025-03-15 | |

| Enamine | EN300-4257356-0.1g |

1-benzyl-3-acetamidopyrrolidine-3-carboxylic acid |

1270773-03-9 | 95.0% | 0.1g |

$553.0 | 2025-03-15 |

1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

4. Book reviews

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acidに関する追加情報

Introduction to 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid (CAS No. 1270773-03-9) and Its Emerging Applications in Chemical Biology

1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid, identified by its unique Chemical Abstracts Service (CAS) number 1270773-03-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrolidine class, which is well-documented for its role in pharmaceutical intermediates and bioactive molecules. The presence of both a benzyl group and an acetamide moiety in its structure imparts distinct chemical properties, making it a valuable scaffold for further derivatization and exploration.

The molecular structure of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid consists of a six-membered nitrogen-containing ring, with substituents that enhance its reactivity and functionalization potential. The benzyl group at the 1-position provides a hydrophobic pocket, while the acetamide functionality at the 3-position introduces polarity and hydrogen bonding capability. These features make the compound an attractive candidate for designing novel ligands, inhibitors, or probes targeting various biological pathways.

In recent years, the interest in 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid has been fueled by its potential applications in drug discovery and development. Researchers have leveraged its structural motif to explore interactions with enzymes, receptors, and other biomolecules. For instance, derivatives of this compound have been investigated for their role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. The pyrrolidine core is known to mimic natural amino acids, which has led to studies on its ability to interact with neurotransmitter transporters and receptors.

One of the most compelling aspects of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid is its utility as a building block for more complex molecules. The ease with which it can be modified through various chemical reactions—such as nucleophilic substitution, coupling reactions, or cyclization—makes it a preferred choice for medicinal chemists aiming to generate libraries of compounds for high-throughput screening. Its versatility has been particularly highlighted in the development of kinase inhibitors, where pyrrolidine derivatives have shown promise in preclinical studies.

The pharmacological profile of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid has been further elucidated through computational modeling and experimental validation. Studies have demonstrated that modifications to the benzyl group or the acetamide moiety can significantly alter the compound's binding affinity and selectivity. This tunability is crucial for optimizing drug candidates to minimize off-target effects while maximizing therapeutic efficacy. Additionally, the compound's solubility profile has been optimized through structural adjustments, improving its suitability for formulation into pharmaceutical products.

Emerging research also highlights the role of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid in addressing emerging therapeutic challenges. For example, recent studies have explored its potential as an intermediate in the synthesis of antiviral agents. The pyrrolidine scaffold is recognized for its ability to interfere with viral replication mechanisms by targeting host-cell enzymes essential for viral propagation. By incorporating 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid into drug candidates, researchers aim to develop novel strategies against RNA viruses, which pose significant public health threats.

Another area where this compound has shown promise is in oncology research. Pyrrolidine derivatives have been investigated for their ability to inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. The benzyl and acetamide groups provide critical interactions with the active sites of these enzymes, leading to potent inhibition of tumor growth. Preclinical trials involving derivatives of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid have reported encouraging results in animal models, paving the way for further clinical development.

The synthesis of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid itself is another area of active interest. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving availability for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to enhance yield and purity. These developments are crucial for supporting large-scale drug discovery programs that rely on high-quality starting materials.

From a chemical biology perspective, 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid serves as an excellent tool for studying protein-protein interactions and enzyme mechanisms. Its ability to act as a probe or scaffold allows researchers to dissect complex biological pathways with greater precision. For instance, fluorescence-based assays using this compound have been developed to visualize interactions between target proteins and potential drug candidates in real time. Such tools are invaluable for understanding disease mechanisms at the molecular level.

The future prospects of 1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid are vast, given its multifaceted utility across multiple disciplines. As computational chemistry advances, so too does our ability to predict how modifications to this scaffold will affect biological activity. Machine learning models trained on large datasets containing pyrrolidine derivatives are being used to guide synthetic efforts toward more effective drug candidates faster than traditional methods alone.

In conclusion,1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid (CAS No. 1270773-03-9) represents a cornerstone molecule in modern chemical biology research due to its structural versatility and broad range of applications spanning drug discovery, pharmacology,and disease modeling.Comprehensive studies continueto unravelits full potential,opening new avenuesfor therapeutic interventionand scientific inquiry.

1270773-03-9 (1-Benzyl-3-acetamidopyrrolidine-3-carboxylic acid) Related Products

- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)

- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)

- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)

- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)

- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)

- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)

- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)